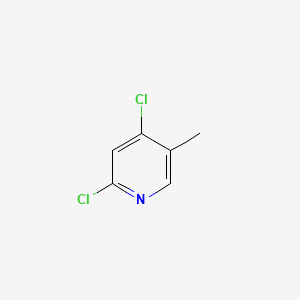

2,4-Dichloro-5-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPJNQNLAKJWKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505457 | |

| Record name | 2,4-Dichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-78-5 | |

| Record name | 2,4-Dichloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dichloro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,4-Dichloro-5-methylpyridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety protocols for 2,4-dichloro-5-methylpyridine (CAS No: 56961-78-5). This versatile heterocyclic compound serves as a crucial intermediate in the development of novel pharmaceutical and agrochemical agents.

Core Chemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1][2] It is characterized by a pyridine ring substituted with two chlorine atoms and one methyl group, a structure that imparts significant reactivity and makes it a valuable building block in organic synthesis.[1] It is slightly soluble in water.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | [1][2][4] |

| Molecular Weight | 162.01 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 2,4-Dichloro-5-picoline, 4,6-Dichloro-3-picoline | [4][5] |

| CAS Number | 56961-78-5 | [3][4] |

| Physical Form | Liquid | [2] |

| Appearance | Colorless | [2] |

| Predicted Boiling Point | 221.2 ± 35.0 °C | [2] |

| Predicted Density | 1.319 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in water | [2][3] |

| Predicted pKa | 0.38 ± 0.10 | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2] |

Synthesis and Reactivity

The unique arrangement of chloro- and methyl- substituents on the pyridine ring makes this compound a key precursor in the synthesis of a wide range of more complex molecules. Its reactivity is dominated by the chemistry of the pyridine ring and the two chlorine atoms, which can be displaced by various nucleophiles.

General Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the chlorination of 2-chloro-5-methylpyridine 1-oxide.[3]

Experimental Protocol:

-

Reaction Setup: A mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine is dissolved in dichloromethane and cooled to 0 °C in an ice bath.[3]

-

Addition of Chlorinating Agent: A solution of phosphorus oxychloride in dichloromethane is added dropwise to the cooled mixture.[3]

-

Reaction: The mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature to react for 24 hours.[3]

-

Quenching and Neutralization: Water is carefully added to the reaction mixture, followed by neutralization with a sodium hydroxide solution.[3]

-

Extraction: The organic layer is separated. The aqueous layer is then extracted with ethyl acetate.[3]

-

Washing and Drying: The combined organic layers are washed with a saturated brine solution and dried over anhydrous magnesium sulfate.[3]

-

Purification: The solvent is removed under reduced pressure to yield this compound.[3] It should be noted that a common by-product of this reaction is 2,6-dichloro-3-methyl-pyridine.[2][3]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

While specific, publicly available spectral assignments for this compound are limited, the expected NMR data can be inferred from its structure and comparison to similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl group protons. For the related compound 2-chloro-5-methylpyridine, the aromatic protons appear at approximately 8.18 ppm, 7.45 ppm, and 7.13 ppm, with the methyl protons at 2.27 ppm.[6] The additional chlorine atom in this compound would be expected to further shift the positions of the remaining ring protons.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methyl group. The carbons attached to the chlorine atoms (C2 and C4) would be expected to have chemical shifts in the range of 140-155 ppm. The methyl carbon would appear significantly upfield, typically in the 15-25 ppm range.

Mass spectrometry and infrared spectroscopy can also be used for further structural confirmation.[7]

Applications in Research and Development

This compound is a valuable building block due to the differential reactivity of its two chlorine atoms, which allows for selective substitution reactions.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][3] The pyridine scaffold is a common motif in many drugs, and the chloro-substituents provide convenient handles for introducing other functional groups to build more complex molecules.

-

Agrochemical Development: It is widely used in the agrochemical industry as a precursor for herbicides and fungicides.[1] The specific substitutions on the pyridine ring are crucial for the biological activity and selectivity of the final crop protection agents.

-

Material Science: The compound is also utilized in the creation of specialty polymers and coatings, where the pyridine unit can impart specific properties such as thermal stability or metal-coordinating abilities.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

GHS Hazard Classification:

-

Harmful if swallowed (H302)[4]

-

Harmful in contact with skin (H312)[4]

-

Causes skin irritation (H315)[4]

-

Causes serious eye irritation (H319)[4]

-

Harmful if inhaled (H332)[4]

-

May cause respiratory irritation (H335)[4]

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 56961-78-5 [m.chemicalbook.com]

- 3. This compound | 56961-78-5 [chemicalbook.com]

- 4. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(56961-78-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2,4-Dichloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-5-methylpyridine, a halogenated pyridine derivative. Due to its chemical structure, featuring two reactive chlorine atoms, this compound serves as a valuable intermediate in organic synthesis. This document details its physicochemical properties, spectroscopic information, a detailed experimental protocol for its synthesis, and discusses its applications, particularly as a building block in the development of agrochemicals and as a potential intermediate in the pharmaceutical industry. While broadly cited as a pharmaceutical intermediate, its direct lineage to currently marketed drugs is not prominently documented in publicly accessible literature, a factor of consideration for medicinal chemists and process development scientists.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its properties make it a versatile reagent in various chemical transformations. The key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.01 g/mol | [2][3] |

| CAS Number | 56961-78-5 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 221.2 ± 35.0 °C (Predicted) | [4] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | Slightly soluble | [3][4] |

| pKa | 0.38 ± 0.10 (Predicted) | [1][4] |

| LogP | 2.69682 | [5] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of a pyridine N-oxide precursor. The following section provides a detailed experimental protocol for this transformation.

Experimental Protocol: Synthesis from 2-chloro-5-methylpyridine 1-oxide

This protocol is based on the reaction of 2-chloro-5-methylpyridine 1-oxide with phosphorus oxychloride in the presence of a base.

Materials:

-

2-chloro-5-methylpyridine 1-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated brine solution

-

Sodium hydroxide solution

-

Magnesium sulfate (anhydrous)

-

Water

Procedure:

-

In a reaction vessel, a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine is prepared in dichloromethane.

-

The mixture is cooled to 0 °C using an ice bath.

-

A solution of phosphorus oxychloride in dichloromethane is added dropwise to the cooled mixture.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours.

-

The ice bath is then removed, and the mixture is allowed to warm to room temperature and stirred for an additional 24 hours.

-

Following the 24-hour reaction period, water is carefully added to quench the reaction.

-

The mixture is neutralized with a sodium hydroxide solution.

-

The organic layer is separated. The aqueous layer is then extracted with ethyl acetate.

-

The organic layers are combined and washed with a saturated brine solution.

-

The combined organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.[3]

Note: A common by-product of this reaction is 2,6-dichloro-3-methylpyridine.[3] Purification may be required to isolate the desired product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Applications in Research and Development

This compound is a versatile chemical intermediate with applications in several areas of chemical synthesis.

Agrochemicals

This compound serves as a building block in the synthesis of herbicides.[1] The presence of two chlorine atoms at positions 2 and 4 of the pyridine ring allows for selective nucleophilic substitution reactions, enabling the construction of more complex molecules with desired herbicidal activity.

Pharmaceutical and Fine Chemical Synthesis

In the realm of drug development and fine chemical synthesis, this compound is recognized as a useful intermediate.[1][3] Its structure provides a scaffold for the introduction of various functional groups. The chlorine atoms can be displaced by nucleophiles such as amines, alcohols, and thiols, which is a common strategy in the synthesis of biologically active compounds.

While it is broadly categorized as a pharmaceutical intermediate, extensive searches of public patent databases and scientific literature did not reveal specific, named pharmaceutical agents currently on the market that are directly synthesized from this compound. This suggests that its utility may lie in early-stage drug discovery and in the synthesis of compounds that are not yet commercialized, or that it is used in proprietary industrial processes not detailed in the public domain. For drug development professionals, this highlights the compound as a potentially underexplored building block for novel chemical entities.

Logical Relationship of Reactivity

The reactivity of the two chlorine atoms on the pyridine ring is not identical, which can allow for selective functionalization, a key aspect for medicinal chemists.

Safety and Handling

This compound is considered to have moderate toxicity and should be handled with appropriate safety precautions in a laboratory setting.[6] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with established utility in the agrochemical industry and potential applications in pharmaceutical synthesis. This guide has provided a detailed summary of its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and an overview of its applications. While its role as a precursor to specific marketed drugs is not widely documented, its reactive nature makes it a compound of interest for researchers and scientists engaged in the design and synthesis of novel molecules.

References

- 1. 2,4-Dichloro-5-methylpyrimidine(1780-31-0) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. This compound(56961-78-5) 1H NMR spectrum [chemicalbook.com]

- 5. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 56961-78-5 [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2,4-dichloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the spectroscopic data, experimental protocols for synthesis and analysis, and potential biological significance of this compound.

Chemical Structure and Properties

This compound is a halogenated aromatic heterocyclic compound with the chemical formula C₆H₅Cl₂N.[1][2] Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 4, and a methyl group at position 5.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of its key chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| CAS Number | 56961-78-5 |

| IUPAC Name | This compound |

| Boiling Point | 221.2±35.0 °C (Predicted)[2] |

| Density | 1.319±0.06 g/cm³ (Predicted)[2] |

| LogP | 2.69682 |

| Topological Polar Surface Area | 12.89 Ų |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | H-6 |

| ~7.3 | s | 1H | H-3 |

| ~2.4 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

| Chemical Shift (δ) (ppm) | Assignment |

| ~152 | C-2 |

| ~150 | C-4 |

| ~148 | C-6 |

| ~135 | C-5 |

| ~125 | C-3 |

| ~18 | -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 2980-2850 | C-H stretching (aliphatic) |

| 1600-1450 | C=C and C=N stretching (aromatic ring) |

| 850-750 | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

| m/z | Interpretation |

| 161/163/165 | Molecular ion peak [M]⁺, [M+2]⁺, [M+4]⁺ |

| 126/128 | Loss of a chlorine atom [M-Cl]⁺ |

| 91 | Loss of two chlorine atoms [M-2Cl]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 2-chloro-5-methylpyridine 1-oxide.[2][3]

Materials:

-

2-chloro-5-methylpyridine 1-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane is prepared in a reaction vessel and cooled to 0 °C.

-

A solution of phosphorus oxychloride in dichloromethane is added dropwise to the cooled mixture.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to react at room temperature for 24 hours.[2][3]

-

After the reaction is complete, water is added to the mixture.

-

The mixture is neutralized with a sodium hydroxide solution.

-

The organic layer is separated and washed with a saturated brine solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with a saturated brine solution, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2][3]

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and MS to confirm its structure and purity.

References

An In-depth Technical Guide on 2,4-Dichloro-5-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for 2,4-Dichloro-5-methylpyridine (CAS No: 56961-78-5). It includes a summary of its chemical properties, a detailed experimental protocol for its synthesis, and general methodologies for its spectroscopic characterization. Due to the limited availability of public domain raw spectroscopic data, this guide offers standardized protocols for obtaining such data. A logical workflow for the synthesis of the title compound is also presented in a visual format.

Introduction

This compound, also known as 2,4-dichloro-5-picoline, is a halogenated pyridine derivative.[1] Such compounds are pivotal intermediates in the synthesis of a wide range of agrochemicals and pharmaceuticals.[1] The presence of two chlorine atoms on the pyridine ring provides reactive sites for nucleophilic substitution, making it a versatile building block in organic synthesis. This guide aims to consolidate the available technical information on this compound to support research and development activities.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | [2][3] |

| Synonym | 2,4-Dichloro-5-picoline | [1][4] |

| CAS Number | 56961-78-5 | [2][4] |

| Molecular Formula | C₆H₅Cl₂N | [1][2][3] |

| Molecular Weight | 162.02 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 221.2±35.0 °C (Predicted) | |

| Density | 1.319±0.06 g/cm³ (Predicted) | |

| InChI Key | DUPJNQNLAKJWKU-UHFFFAOYSA-N | [3] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Data not available |

| ¹³C NMR | Data not available |

| Mass Spectrometry | Exact Mass: 160.9799046 Da |

| Infrared (IR) | Data not available |

Experimental Protocols

Synthesis of this compound[5]

This protocol describes the synthesis of this compound from 2-chloro-5-methylpyridine 1-oxide.

Materials:

-

2-chloro-5-methylpyridine 1-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine is prepared in dichloromethane in a round-bottom flask at 0 °C using an ice bath.[5]

-

A solution of phosphorus oxychloride in dichloromethane is added dropwise to the stirred mixture.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at 0 °C.[5]

-

The ice bath is removed, and the reaction is allowed to proceed at room temperature for 24 hours.[5]

-

Following the reaction period, water is added to the mixture, which is then neutralized with a sodium hydroxide solution.[5]

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.[5]

-

The combined organic layers are washed with a saturated brine solution.[5]

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield this compound.[5]

General Protocol for Spectroscopic Characterization

The following are general procedures for obtaining spectroscopic data for a small organic molecule like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically using a direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. For a relatively small and stable molecule, Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS are common choices.

-

Analysis: Acquire the mass spectrum, which will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-Cl, C=N, C-H, and aromatic C=C stretching vibrations).

Workflow Visualization

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals. While detailed public domain spectroscopic data is scarce, this guide provides a summary of its known properties and a reliable synthesis protocol. The general methodologies for spectroscopic characterization outlined herein offer a framework for researchers to obtain the necessary analytical data for their specific applications. Further research and publication of the full spectroscopic characterization of this compound would be beneficial to the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H5Cl2N | CID 12643718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 56961-78-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 2,4-Dichloro-5-picoline | 56961-78-5 [sigmaaldrich.com]

- 5. This compound | 56961-78-5 [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 2,4-Dichloro-5-methylpyridine

This guide provides comprehensive safety and handling information for 2,4-Dichloro-5-methylpyridine (CAS No. 56961-78-5), intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, proper handling procedures, emergency response, and personal protection protocols.

Chemical Identification and Physical Properties

This compound is a chlorinated pyridine derivative. While detailed experimental data is limited in publicly available literature, the following properties have been reported in safety data sheets.

| Property | Value | Reference |

| CAS Number | 56961-78-5 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [2] |

| Molecular Weight | 162.01 g/mol | [2] |

| Appearance | Solid | [3] |

| Specific Gravity | ~1.39 | [3] |

| Vapor Pressure | Negligible | [3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][2]

| Hazard Class | Category | GHS Code | Hazard Statement | Reference |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed | [1][2] |

| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin | [1][2] |

| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Irritation | Category 2 | H319 | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological and safety assessments of this compound are not provided in the reviewed safety data sheets. The hazard classifications are typically derived from data on analogous compounds, computational toxicology models, and non-public internal studies.

Safe Handling and Storage

Proper handling and storage are crucial to minimize risk of exposure.

4.1 Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Contact: Avoid all personal contact, including the inhalation of vapors, mists, or dust.[1] Do not eat, drink, or smoke when using this product.[1]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[1] Launder contaminated work clothes separately before reuse.[1]

-

Container Management: Keep containers securely sealed when not in use and protect them from physical damage.[1]

4.2 Storage Conditions

-

Temperature: Store at 2-8°C.[1]

-

Atmosphere: For long-term stability, storing under an inert atmosphere like argon is recommended.[1]

-

Security: The substance should be stored locked up.[1]

-

Container Type: Use polyethylene or polypropylene containers as recommended by the manufacturer.[1]

-

Incompatibilities: Avoid contact with moisture and other incompatible materials.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this chemical.

| Protection Type | Specification | Rationale | Reference |

| Eye/Face Protection | Safety glasses with side-shields, or chemical goggles and a face shield. | Protects against splashes and dust, preventing serious eye irritation. | [1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). | Prevents skin contact and subsequent irritation or absorption. | [1] |

| Body Protection | Protective clothing, overalls, and a PVC apron. | Minimizes the risk of skin contact and contamination of personal clothing. | [1] |

| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if ventilation is inadequate or in the event of a fire. | Protects the respiratory tract from irritation due to dust or vapors. | [1] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

6.1 First Aid Measures

The following diagram outlines the workflow for first aid after an exposure incident.

Caption: First aid workflow for this compound exposure.

6.2 Spill Response

In the case of a spill, a structured response is necessary to ensure safety and containment.

Caption: Logical workflow for handling a chemical spill.

6.3 Firefighting Measures

-

Extinguishing Media: There is no restriction on the type of extinguisher that may be used; select media appropriate for the surrounding fire.[1]

-

Specific Hazards: The substance is non-combustible, but its container may burn in a fire.[1] It may emit corrosive fumes when heated.[1]

-

Firefighter Precautions:

-

Alert the Fire Brigade to the location and nature of the hazard.[1]

-

Wear breathing apparatus and protective gloves.[1]

-

If safe, remove containers from the fire path.[1]

-

Cool fire-exposed containers with a water spray from a protected location.[1]

-

Prevent runoff from fire control from entering drains or waterways.[1]

-

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations.[1] Place waste in a suitable, labeled container and dispose of it at an authorized hazardous or special waste collection point.[1] Contaminated packaging should be treated as the chemical itself.

References

physical and chemical properties of 2,4-Dichloro-5-picoline

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dichloro-5-picoline, also known as 2,4-dichloro-5-methylpyridine. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details the compound's characteristics, experimental protocols for its synthesis and reactions, and visual representations of key chemical processes.

Core Properties and Data

2,4-Dichloro-5-picoline is a halogenated pyridine derivative recognized for its role as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring two chlorine substituents on the pyridine ring, imparts specific reactivity that is valuable in the construction of more complex molecules.[1]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅Cl₂N | [2][3] |

| Molecular Weight | 162.02 g/mol | [2][3] |

| CAS Number | 56961-78-5 | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 221.2 ± 35.0 °C (Predicted) | [4] |

| Density | 1.319 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 0.38 ± 0.10 (Predicted) | [4] |

| Solubility | Slightly soluble in water | [4][5] |

| Storage Temperature | Room temperature, under inert atmosphere | [4] |

Spectroscopic Data

While specific spectra for 2,4-Dichloro-5-picoline are not widely published, data for structurally similar compounds can provide valuable insights for characterization. For instance, the ¹H NMR and ¹³C NMR spectra of related pyridine derivatives can be used to predict the expected chemical shifts and coupling constants for 2,4-Dichloro-5-picoline. Similarly, IR and MS data from analogous compounds can aid in the identification and confirmation of its synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 2,4-Dichloro-5-picoline and a representative example of its application in nucleophilic aromatic substitution reactions.

Synthesis of 2,4-Dichloro-5-picoline

A common method for the preparation of 2,4-Dichloro-5-picoline involves the chlorination of 2-chloro-5-methylpyridine 1-oxide.[4][5]

Materials:

-

2-chloro-5-methylpyridine 1-oxide

-

Phosphorus oxychloride (POCl₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane at 0 °C, a solution of phosphorus oxychloride in dichloromethane is added.[4][5]

-

The reaction mixture is stirred for 2 hours at 0 °C and then allowed to react at room temperature for 24 hours.[4][5]

-

After the reaction is complete, water is added, and the mixture is neutralized with a sodium hydroxide solution.[4][5]

-

The organic layer is separated and washed with a saturated brine solution.[4][5]

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with a saturated brine solution.[4][5]

-

The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2,4-Dichloro-5-picoline.[4][5] It should be noted that 2,6-dichloro-3-methyl-pyridine can be a by-product of this reaction.[4][5]

Nucleophilic Aromatic Substitution (SNAr) Reaction

The chlorine atoms on the 2,4-dichloro-5-picoline ring are susceptible to displacement by nucleophiles. The following protocol is a representative example of a nucleophilic aromatic substitution reaction, adapted from a similar procedure for 2,4-dichloro-5-nitropyridine.[6]

Materials:

-

2,4-Dichloro-5-picoline

-

Nucleophile (e.g., a primary or secondary amine)

-

Triethylamine (or another suitable base)

-

Anhydrous acetonitrile (or another suitable solvent)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,4-Dichloro-5-picoline in anhydrous acetonitrile in a reaction flask.[6]

-

In a separate flask, prepare a solution of the desired nucleophile (e.g., an amine) and triethylamine in anhydrous acetonitrile.[6]

-

Slowly add the nucleophile/triethylamine solution to the stirred solution of 2,4-Dichloro-5-picoline at room temperature.[6]

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[6]

-

Once the reaction is complete, concentrate the mixture under vacuum to remove the solvent.[6]

-

Partition the residue between ethyl acetate and water.[6]

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.[6]

-

Combine the organic layers and wash sequentially with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under vacuum to yield the crude product.[6]

-

If necessary, purify the product further by column chromatography on silica gel.[6]

-

Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and a representative reaction pathway for 2,4-Dichloro-5-picoline.

Caption: Workflow for the synthesis of 2,4-Dichloro-5-picoline.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloro-5-picoline.

Safety Information

2,4-Dichloro-5-picoline is a chemical that should be handled with appropriate safety precautions. Based on available safety data, the following hazard statements apply:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

It is designated with the GHS07 pictogram (exclamation mark) and the signal word "Warning".[2] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to Dichloroaniline Isomers (C6H5Cl2N)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six isomers of dichloroaniline, compounds with the molecular formula C6H5Cl2N. Dichloroanilines are important chemical intermediates in the synthesis of a wide range of products, including dyes, pigments, pesticides, and pharmaceuticals. This document details their physicochemical properties, synthesis protocols, spectroscopic data, and key applications, with a focus on their relevance in research and development.

Isomers of Dichloroaniline

The chemical formula C6H5Cl2N most commonly refers to the six constitutional isomers of dichloroaniline. These isomers differ in the positions of the two chlorine atoms on the aniline ring. The IUPAC names and CAS numbers for these isomers are fundamental for their identification and are listed below.

Physicochemical Properties

The physical and chemical properties of the dichloroaniline isomers are crucial for their handling, storage, and application in chemical synthesis. A summary of key properties is presented in the table below for easy comparison.

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |

| 2,3-Dichloroaniline | 608-27-5 | 162.02 | 23-24 | 252 | Off-white to brown solid | Insoluble in water; soluble in ethanol, ether. |

| 2,4-Dichloroaniline | 554-00-7 | 162.02 | 63 | 245 | White to beige crystalline powder | Slightly soluble in water; soluble in ethanol, ether. |

| 2,5-Dichloroaniline | 95-82-9 | 162.02 | 47-50 | 251 | White needle-like crystals | Insoluble in water; soluble in ethanol, ether, carbon disulfide.[1] |

| 2,6-Dichloroaniline | 608-31-1 | 162.02 | 39 | 228 | White to light brown crystalline solid | Sparingly soluble in water; soluble in organic solvents. |

| 3,4-Dichloroaniline | 95-76-1 | 162.02 | 69-71 | 272 | White to pale yellow crystalline solid | Slightly soluble in water; soluble in ethanol, ether.[2] |

| 3,5-Dichloroaniline | 626-43-7 | 162.02 | 49-53 | 260 | White to light yellow crystalline powder | Moderately soluble in water; soluble in ethanol, ether.[3] |

Experimental Protocols: Synthesis of Dichloroaniline Isomers

The synthesis of dichloroaniline isomers is of significant industrial importance. Various methods have been developed for their preparation, often involving the reduction of the corresponding dichloronitrobenzene or the chlorination of aniline derivatives. Below are detailed experimental protocols for the synthesis of each isomer.

Synthesis of 2,3-Dichloroaniline

Method: Catalytic Hydrogenation of 2,3-Dichloronitrobenzene [4]

-

Materials: 2,3-Dichloronitrobenzene (1 mmol), deionized water (5 mL), methanol (5 mL), and a suitable catalyst (e.g., 20 mg of a supported noble metal catalyst).

-

Apparatus: A 50 mL high-pressure reactor equipped with a magnetic stirrer and temperature control.

-

Procedure:

-

Add the 2,3-dichloronitrobenzene, deionized water, methanol, and catalyst to the high-pressure reactor.

-

Seal the reactor and purge three times with nitrogen gas, followed by three purges with hydrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to 2.0 MPa.

-

Heat the mixture to 100°C while stirring at 800 rpm.

-

Maintain these conditions for 4 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

The product can be isolated by filtration to remove the catalyst, followed by extraction and purification. The yield is typically high, around 99%.[4]

-

Synthesis of 2,4-Dichloroaniline

Method 1: From p-Chloronitrobenzene [5]

-

Materials: p-Chloronitrobenzene, ethanol, ammonium chloride solution, zinc powder, concentrated hydrochloric acid, and aqueous ammonia.

-

Procedure:

-

Dissolve p-chloronitrobenzene in ethanol and add an aqueous solution of ammonium chloride.

-

Heat the mixture to 80°C under a nitrogen atmosphere and add zinc powder in portions. Continue stirring until the reaction mixture becomes colorless.

-

Filter the hot solution and add concentrated hydrochloric acid to the filtrate.

-

Heat the mixture to 60°C for 1 hour.

-

Cool the reaction mixture to room temperature, filter, and neutralize the filtrate with aqueous ammonia to a pH of 7 to precipitate the product.

-

Recrystallize the crude product from 50% aqueous ethanol to obtain 2,4-dichloroaniline crystals with a yield of approximately 74%.[5]

-

Method 2: From m-Dichlorobenzene [6]

-

Materials: m-Dichlorobenzene, sulfuric acid, nitric acid, methanol, hydrogen gas, and a composite metal catalyst.

-

Procedure:

-

Nitration: Add sulfuric acid and m-dichlorobenzene to a reactor. Add nitric acid dropwise while maintaining the temperature between 0-35°C to produce 2,4-dichloronitrobenzene.

-

Reduction: In a separate reactor, add the 2,4-dichloronitrobenzene, methanol, and the composite metal catalyst. Heat the mixture and introduce hydrogen gas to carry out the reduction to 2,4-dichloroaniline.

-

Purification: After the reaction, recover the methanol. The crude product is then purified by filter pressing, vacuum concentration, and freezing crystallization.

-

Synthesis of 2,5-Dichloroaniline

Method 1: Catalytic Hydrogenation of 2,5-Dichloronitrobenzene [3]

-

Materials: 2,5-Dichloronitrobenzene (1 mmol), ethanol (5 mL), hydrazine hydrate (4 mmol), and a suitable catalyst (e.g., 20 mg of CuO).

-

Apparatus: A Schlenk tube (25 mL) with a magnetic stirrer and a thermostatic bath.

-

Procedure:

-

Add the catalyst, 2,5-dichloronitrobenzene, and hydrazine hydrate sequentially to the Schlenk tube containing ethanol.

-

Heat the mixture to 60°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be isolated and purified by standard methods.

-

Method 2: Reduction with Sodium Hydrogen Sulfide [7]

-

Materials: 2,5-Dichloronitrobenzene (576 parts), water (300 parts), 36% sodium hydrogen sulfide solution (1446 parts).

-

Procedure:

-

Place the 2,5-dichloronitrobenzene and water in a stirring apparatus.

-

React with the sodium hydrogen sulfide solution at a temperature between 80°C and 85°C.

-

The resulting 2,5-dichloroaniline can be separated by steam distillation.

-

Method 3: Electrochemical Synthesis [8]

-

Materials: 2,5-Dichloronitrobenzene (7.9 g, 0.0402 mol), 7.5 wt% sulfuric acid in 50 wt% ethanol (100 mL), 25% aqueous sulfuric acid (anolyte).

-

Apparatus: A 150 mL temperature-controlled electrochemical cell with a lead cylinder cathode, a platinum spiral anode, and a ceramic diaphragm.

-

Procedure:

-

Charge the cathode compartment with the ethanolic sulfuric acid solution and 2,5-dichloronitrobenzene.

-

Use 25% aqueous sulfuric acid as the anolyte.

-

Heat the mixture to 50°C and apply a current of 6.5 A (cathode current density of 750 A/m²) for approximately 1.5 hours with vigorous stirring.

-

After electrolysis, allow the mixture to cool, which will precipitate 2,5-dichloroaniline sulfate.

-

Filter the precipitate and dry to obtain the product. The yield based on 2,5-dichloronitrobenzene is approximately 88.7%.[8]

-

Synthesis of 2,6-Dichloroaniline

Method 1: From 3,5-Dichlorosulfanilamide [1][9]

-

Materials: Crude 3,5-dichlorosulfanilamide, 70% sulfuric acid.

-

Procedure:

-

Add the crude 3,5-dichlorosulfanilamide to 70% sulfuric acid in a flask.

-

Boil the mixture gently for 2 hours.

-

Pour the dark mixture into water.

-

Steam-distill the product from the aqueous mixture.

-

Collect the solid product from the distillate and dry it. The yield is typically 75-80% based on the 3,5-dichlorosulfanilamide.[9]

-

Method 2: From 3,5-Dichloro-4-aminobenzoate [10]

-

Materials: 3,5-Dichloro-4-aminobenzoate (0.2 mol, 41.2 g), water (250 mL).

-

Apparatus: An autoclave.

-

Procedure:

-

Introduce the 3,5-dichloro-4-aminobenzoate and water into the autoclave.

-

Heat the mixture to 250°C and stir at this temperature for 8 hours.

-

Recover the product by steam distillation to obtain 2,6-dichloroaniline with a purity of 99.8% and a yield of 80%.[10]

-

Method 3: From Aniline [11]

-

Materials: Aniline, hydrochloric acid, hydrogen peroxide, acetic anhydride, sodium hydroxide, isopropanol.

-

Procedure:

-

Chlorination: Add aniline to dilute hydrochloric acid and then add hydrogen peroxide dropwise to perform chlorination, yielding 2,4,6-trichloroaniline hydrochloride. Isolate the 2,4,6-trichloroaniline via steam distillation.

-

Acetylation: React 2,4,6-trichloroaniline with acetic anhydride to produce 2,4,6-trichloroacetanilide.

-

Reduction: Place the 2,4,6-trichloroacetanilide in an autoclave with a solvent and catalyst, and introduce hydrogen gas to reduce it to 2,6-dichloroacetanilide.

-

Hydrolysis: Add the 2,6-dichloroacetanilide to a sodium hydroxide solution in isopropanol and heat to hydrolyze the acetyl group, yielding 2,6-dichloroaniline.[11]

-

Synthesis of 3,4-Dichloroaniline

Method: Catalytic Hydrogenation of 3,4-Dichloronitrobenzene [12][13]

-

Materials: 3,4-Dichloronitrobenzene, a noble metal catalyst (e.g., platinum), hydrogen gas, and morpholine (as a dechlorination inhibitor).

-

Apparatus: A high-pressure hydrogenation reactor.

-

Procedure:

-

Charge the reactor with 3,4-dichloronitrobenzene, the catalyst, and morpholine.

-

Pressurize the reactor with hydrogen gas (e.g., up to 500 psig).

-

Heat the mixture (e.g., to around 100°C) with agitation.

-

Continue the reaction until the reduction of the nitro group is complete.

-

To reduce impurities like 3,3',4,4'-tetrachlorohydrazobenzene, the temperature can be raised to 170-180°C towards the end of the reaction.[13]

-

After cooling and venting, the catalyst is filtered off, and the 3,4-dichloroaniline is isolated.

-

Synthesis of 3,5-Dichloroaniline

Method 1: From 2,3,5,6-Tetrachloroaniline [14]

-

Materials: 2,3,5,6-Tetrachloroaniline (57.7 g, 0.25 mol), 36% aqueous hydrochloric acid (250 mL), concentrated sulfuric acid (5 mL), 5% palladium on activated charcoal catalyst (5 g), methylene chloride.

-

Apparatus: A 0.7 L tantalum autoclave.

-

Procedure:

-

Introduce all reactants into the autoclave.

-

Flush the autoclave with nitrogen and then with hydrogen.

-

Carry out the dechlorination at 250°C under a hydrogen pressure of 200 atmospheres for 2 hours.

-

After the reaction, filter off the catalyst.

-

Make the reaction solution alkaline and extract the product with methylene chloride.

-

Distill off the methylene chloride and then perform fractional distillation to obtain 3,5-dichloroaniline with a yield of 89%.[14]

-

Method 2: From m-Nitrochlorobenzene [2]

-

Materials: m-Nitrochlorobenzene oil (157.5 g, 1 mol), a catalyst (2.4 g), and a solvent (400 g), chlorine gas.

-

Procedure:

-

Chlorination: In a four-necked flask, heat the mixture of m-nitrochlorobenzene oil, catalyst, and solvent to 60-80°C and pass chlorine gas through it for 3 hours to produce a pentachloronitrobenzene mixture.

-

Reductive Dechlorination: Place the pentachloronitrobenzene mixture in an autoclave with a platinum catalyst (0.5 g) and a solvent (400 g). Pressurize with hydrogen to 4 MPa and heat to 100°C for 4 hours.

-

Isolation: After the reaction, cool, filter, and remove the solvent by distillation under reduced pressure to obtain 3,5-dichloroaniline with a yield of 80-90%.[2]

-

Method 3: From 2,4-Dichloroaniline [15]

-

Materials: 2,4-Dichloroaniline, hydrochloric acid, bromine, ethanol, sodium nitrite, ammonia water, cuprous oxide catalyst.

-

Procedure:

-

Bromination: Dissolve 2,4-dichloroaniline in hydrochloric acid and add bromine dropwise to obtain 2-bromo-4,6-dichloroaniline hydrochloride.

-

Deamination and Sandmeyer-type reaction: Add ethanol to the solution, cool to around 0°C, and add sodium nitrite solution dropwise. Then, slowly heat the mixture to boiling to distill 3,5-dichlorobromobenzene.

-

Amination: React the 3,5-dichlorobromobenzene with ammonia water and a cuprous oxide catalyst at 130-180°C for 3-6 hours to yield 3,5-dichloroaniline. The overall yield can be up to 95%.[15]

-

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quality control of chemical compounds. Below is a summary of available spectroscopic data for the dichloroaniline isomers.

| IUPAC Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) | IR Spectrum (cm⁻¹) |

| 2,3-Dichloroaniline | Data available in spectral databases. | 144.5, 133.0, 127.8, 121.5, 118.9, 115.8 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |

| 2,4-Dichloroaniline | 7.23 (d), 6.95 (dd), 6.68 (d), 4.0 (br s, NH2) | 142.7, 129.0, 127.9, 124.1, 119.3, 117.1 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |

| 2,5-Dichloroaniline | 7.1 (d), 6.8 (d), 6.6 (dd), 4.0 (br s, NH2) | 144.9, 132.5, 130.4, 118.3, 116.8, 114.7 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |

| 2,6-Dichloroaniline | 7.15 (d), 6.59 (t), 4.4 (br s, NH2)[16] | 142.1, 128.6, 128.4, 118.9 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |

| 3,4-Dichloroaniline | 7.2 (d), 6.8 (d), 6.6 (dd), 3.8 (br s, NH2)[17] | 146.1, 132.5, 130.8, 122.1, 117.4, 116.2 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |

| 3,5-Dichloroaniline | 6.8 (t), 6.6 (d), 3.8 (br s, NH2)[18] | 148.1, 135.2, 119.8, 114.0 | 161 (M+), 126, 99, 90 | Key peaks for N-H, C-N, C-Cl, and aromatic C-H and C=C stretching. |

Note: Specific chemical shifts and peak intensities can vary depending on the solvent and instrument used. The data presented here are representative values.

Applications in Drug Development and Agrochemicals

Dichloroanilines are versatile building blocks in the synthesis of various biologically active molecules.

Agrochemicals

A significant application of dichloroanilines is in the production of herbicides. For instance, 3,4-dichloroaniline is a key precursor to propanil, a widely used post-emergence herbicide in rice cultivation.

The selective herbicidal activity of propanil is based on the differential metabolism between the crop (rice) and the weed (e.g., barnyardgrass).

Pharmaceuticals

Dichloroaniline moieties are present in a number of pharmaceutical drugs. For example, 2,6-dichloroaniline is a starting material for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine. 3,5-Dichloroaniline derivatives have been investigated as inhibitors of various kinases, which are important targets in cancer therapy.

The synthesis of active pharmaceutical ingredients (APIs) from dichloroanilines typically involves a multi-step process.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Method for synthetizing 3,5-dichloroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 4. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. CN101362699A - A kind of method for synthesizing 2,4-dichloroaniline - Google Patents [patents.google.com]

- 6. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 2,5-Dichloroaniline: Electrochemical Synthesis and Detection Method_Chemicalbook [chemicalbook.com]

- 9. orgsyn.org [orgsyn.org]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. US3291832A - Process for preparing 3, 4 dichloroaniline - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. rsc.org [rsc.org]

- 16. 2,6-Dichloroaniline(608-31-1) 1H NMR spectrum [chemicalbook.com]

- 17. 3,4-Dichloroaniline(95-76-1) 1H NMR [m.chemicalbook.com]

- 18. 3,5-Dichloroaniline(626-43-7) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 2,4-Dichloro-5-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-dichloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this compound in organic solvents. Consequently, this document provides a detailed, generalized experimental protocol for determining the solubility of this compound, enabling researchers to generate precise and reliable data tailored to their specific applications. Additionally, this guide offers a qualitative discussion on the expected solubility of the title compound based on its chemical structure and the principle of "like dissolves like."

Introduction to this compound and its Solubility

This compound is a halogenated pyridine derivative with the chemical formula C₆H₅Cl₂N. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, makes it a valuable building block in the synthesis of a variety of target molecules. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

Quantitative Solubility Data

A thorough search of scientific databases and chemical literature did not yield any specific quantitative solubility data for this compound in organic solvents. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in various organic solvents. This method is based on the widely accepted gravimetric technique.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks

-

Pipettes and syringes

-

Syringe filters (chemically compatible with the chosen solvent)

-

Evaporating dishes or pre-weighed vials

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.

-

Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium. It is advisable to conduct a preliminary study to determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a compatible filter to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.

-

Record the total weight of the dish/vial and the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is evaporated, place the dish/vial in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Allow the dish/vial to cool to room temperature in a desiccator before weighing.

-

3.3. Calculation of Solubility

-

Mass of the solute: Subtract the initial weight of the empty dish/vial from the final weight of the dish/vial containing the dried solute.

-

Volume of the solvent: This is the volume of the supernatant that was transferred to the dish/vial.

-

Solubility ( g/100 mL): (Mass of solute / Volume of solvent) x 100

-

Molar Solubility (mol/L): (Mass of solute / Molecular weight of this compound) / Volume of solvent in Liters

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust experimental protocol for its determination. By following the detailed methodology presented, researchers in the fields of chemistry, pharmaceuticals, and drug development can generate the critical data necessary for optimizing their processes. The provided workflow diagram offers a clear visual representation of the experimental steps, ensuring clarity and reproducibility.

Methodological & Application

Application Note and Detailed Protocol: Synthesis of 2,4-Dichloro-5-methylpyridine

Introduction

2,4-Dichloro-5-methylpyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Its selective synthesis is of significant interest to researchers in medicinal chemistry and process development. This document provides a detailed protocol for the synthesis of this compound from 2-chloro-5-methylpyridine 1-oxide, a common and effective method for introducing a chlorine atom at the 4-position of the pyridine ring. The reaction utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.[1][2]

Reaction Scheme

The overall reaction is as follows:

Caption: Workflow for the synthesis of this compound.

References

Application of 2,4-Dichloro-5-methylpyridine in Medicinal Chemistry: Synthesis of Finerenone Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylpyridine is a versatile substituted pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its chlorinated pyridine ring offers multiple reactive sites for strategic chemical modifications, enabling the construction of diverse molecular architectures. This application note details the utility of a key derivative of this compound in the synthesis of a crucial intermediate for the approved drug, Finerenone.

Finerenone (Kerendia®) is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist.[1] It is indicated for the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis of Finerenone relies on the key intermediate 4-amino-5-methyl-2(1H)-pyridone, which can be prepared from a derivative of this compound, namely 2-chloro-5-methyl-4-nitropyridine-1-oxide.

Synthetic Application: Pathway to Finerenone Intermediate

While a direct one-step conversion from this compound is not prominently documented, a plausible and efficient synthetic route involves the initial transformation of a related precursor, 2-chloro-5-methylpyridine, to 2-chloro-5-methyl-4-nitropyridine-1-oxide. This derivative then undergoes a two-step process to yield the key Finerenone intermediate, 4-amino-5-methyl-2(1H)-pyridone.

Experimental Workflow for Finerenone Intermediate Synthesis

References

Application of 2,4-Dichloro-5-methylpyridine in Herbicide Synthesis: A Detailed Overview

Introduction:

2,4-Dichloro-5-methylpyridine is a key chemical intermediate in the synthesis of a variety of agrochemicals, particularly herbicides. Its substituted pyridine structure serves as a versatile scaffold for the creation of complex active ingredients that exhibit potent herbicidal activity. This document provides a detailed application note and protocol for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in the synthesis of commercially significant herbicides, with a focus on the triazolopyrimidine sulfonamide class, including Pyroxsulam.

I. Synthetic Pathways and Key Reactions

The primary utility of this compound in herbicide synthesis lies in its role as a precursor to more complex pyridine-based intermediates. A common synthetic strategy involves the transformation of the methyl group into a trifluoromethyl group and subsequent functionalization of the pyridine ring. This trifluoromethylpyridine core is a crucial component of several modern herbicides.

A representative synthetic pathway involves the chlorination of a methylpyridine precursor, followed by fluorination to yield a trifluoromethylpyridine intermediate. This intermediate can then be sulfonylated and subsequently coupled with a triazolopyrimidine moiety to produce the final herbicidal compound.

Logical Workflow for Herbicide Synthesis

Caption: General synthetic workflow from a dichloromethylpyridine intermediate to a triazolopyrimidine sulfonamide herbicide.

II. Synthesis of Pyroxsulam: A Case Study

Pyroxsulam is a potent, broad-spectrum herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] Its synthesis involves the coupling of a substituted pyridinesulfonyl chloride with an aminotriazolopyrimidine. While the direct starting material in the provided example is 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride, the synthesis of such precursors often originates from chlorinated methylpyridines.[2]

Experimental Protocol: Synthesis of Pyroxsulam

This protocol is adapted from a patented method for the synthesis of Pyroxsulam.[3]

Materials:

-

2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

4N Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

To a reaction vessel, add 2-amino-5,7-dimethoxy[3][4][5]triazolo[1,5-a]pyrimidine (25.4 g, 0.13 mol) and dichloromethane (137 g).

-

Stir the mixture and add 4-dimethylaminopyridine (0.006 g, 0.05 mmol) and 2-methoxy-4-(trifluoromethyl)-pyridine-3-sulfonyl chloride (27.5 g, 0.1 mol).

-

Stir the resulting mixture for 30 minutes at room temperature.

-

Slowly add triethylamine (13.1 g, 0.13 mol) dropwise to the reaction mixture.

-

Heat the reaction mixture to 35°C and maintain for 3 hours.

-

After the reaction is complete, add 4N HCl (60 g) and stir at 25°C for 1 hour.

-

Cool the mixture to 10°C and filter the solid product.

-

Wash the filtered solid with water and then with methanol.

-

Dry the product to obtain Pyroxsulam.

Quantitative Data for Pyroxsulam Synthesis

| Parameter | Value | Reference |

| Yield | 40.8 g (94%) | [3] |

| Purity (HPLC) | 98.5% | [3] |

| Starting Molar Ratio (Pyridinesulfonyl Chloride : Aminotriazolopyrimidine : Triethylamine) | 1 : 1.3 : 1.3 | [3] |

| Reaction Temperature | 35°C | [3] |

| Reaction Time | 3 hours | [3] |

III. Signaling Pathway of Triazolopyrimidine Sulfonamide Herbicides

Triazolopyrimidine sulfonamide herbicides, such as Pyroxsulam, act by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately resulting in plant death.

Caption: Mechanism of action for triazolopyrimidine sulfonamide herbicides.

This compound and its derivatives are fundamental building blocks in the synthesis of advanced herbicides. The ability to transform this intermediate into highly functionalized pyridine structures, such as those found in Pyroxsulam, highlights its importance in modern agrochemical research and development. The provided protocols and data offer a valuable resource for scientists engaged in the synthesis and study of novel herbicidal compounds.

References

- 1. Pyroxsulam (Ref: XDE 742) [sitem.herts.ac.uk]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN108892671B - Preparation method of pyroxsulam - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. utas.edu.au [utas.edu.au]

Application Notes and Protocols for the Reaction of 2,4-Dichloro-5-methylpyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methylpyridine is a versatile heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of two chlorine atoms at positions amenable to nucleophilic aromatic substitution (SNAr) allows for the sequential and regioselective introduction of a variety of functional groups. This document provides a detailed overview of the reactivity of this compound with nucleophiles, including experimental protocols and a discussion of the factors governing regioselectivity.

Regioselectivity in Nucleophilic Aromatic Substitution

The reaction of this compound with nucleophiles can potentially yield two monosubstituted isomers: substitution at the C2 position or the C4 position. The regioselectivity of this reaction is primarily governed by the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.

In the case of 2,4-dichloropyridines, attack at the C4 position is generally favored. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate through delocalization onto the electronegative pyridine nitrogen atom.[1][2] The methyl group at the C5 position is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack but is not expected to strongly alter the inherent preference for C4 substitution.

For comparison, in 2,4-dichloro-5-nitropyridine, the potent electron-withdrawing nitro group at the C5 position strongly activates the C4 position for nucleophilic attack, leading to a high degree of regioselectivity for C4 substitution.[3][4] While the methyl group in this compound has a much weaker electronic effect, the fundamental preference for C4 attack in 2,4-dichloropyridine systems is expected to be the dominant factor.

However, it is important to note that the regioselectivity can be influenced by several factors, including:

-

The nature of the nucleophile: Sterically hindered nucleophiles may exhibit different selectivity.

-

Reaction conditions: Solvent, temperature, and the presence of a catalyst can alter the reaction pathway.

-

Palladium-catalyzed cross-coupling reactions: These methods can sometimes favor substitution at the C2 position.[1]

Reaction with Amine Nucleophiles

The substitution of a chlorine atom with an amine is a common transformation in the functionalization of this compound. Based on the principles of SNAr on dichloropyridines, the reaction is expected to proceed preferentially at the C4 position.

General Experimental Protocol for Amination (Model System)

This protocol is adapted from the reaction of a similar substrate, 2,4-dichloro-5-nitropyridine, with an amine nucleophile and serves as a representative starting point for the amination of this compound.[3]

Materials:

-

This compound

-

Amine nucleophile (e.g., pyrrolidine, piperidine, morpholine)

-

Triethylamine (or another suitable base)

-

Anhydrous solvent (e.g., acetonitrile, THF, DMF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

In a separate flask, prepare a solution of the amine nucleophile (1.0-1.2 eq) and triethylamine (1.2-1.5 eq) in the same anhydrous solvent.

-

Slowly add the amine solution to the solution of this compound at room temperature with stirring.

-

The reaction mixture can be stirred at room temperature or heated to a temperature between 50-100 °C, depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 4-amino-2-chloro-5-methylpyridine derivative.

Reaction with Alkoxide and Thiolate Nucleophiles

Reactions with oxygen and sulfur nucleophiles, such as alkoxides and thiolates, are also expected to favor substitution at the C4 position. These reactions are typically performed in the presence of a base to generate the nucleophile in situ.

General Experimental Protocol for Alkoxidation/Thiolation

Materials:

-

This compound

-

Alcohol or thiol

-

Strong base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., THF, DMF)

-

Standard laboratory glassware and workup reagents

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., sodium hydride, 1.1 eq) in the anhydrous solvent.

-

Slowly add the alcohol or thiol (1.0 eq) to the suspension at 0 °C.

-